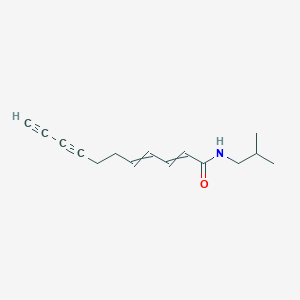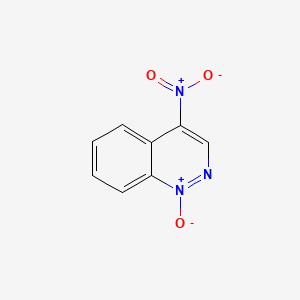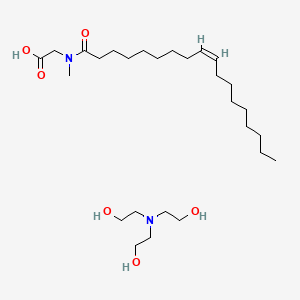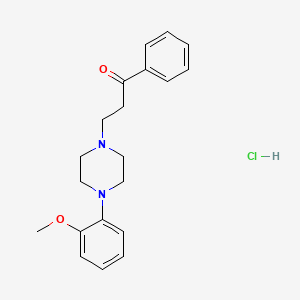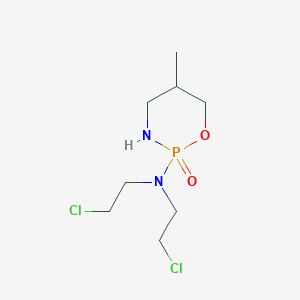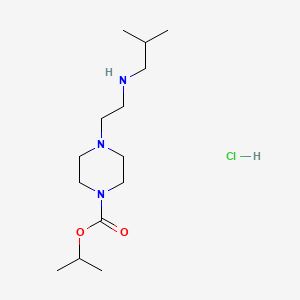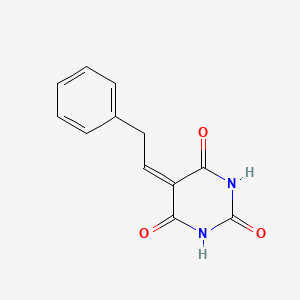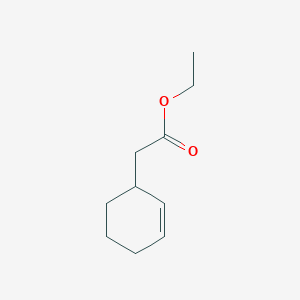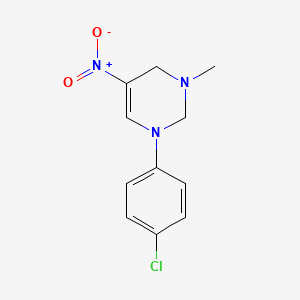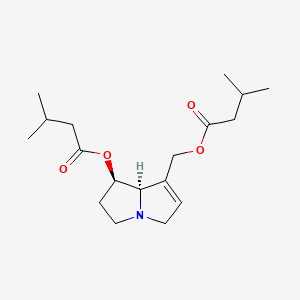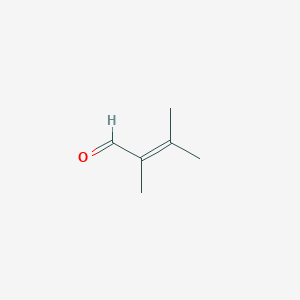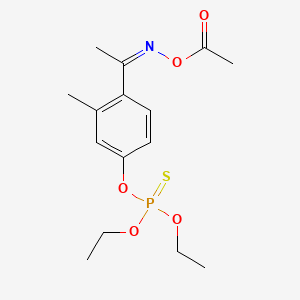
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is an organophosphorus compound known for its applications in various fields, including agriculture and medicine. This compound is structurally related to other organophosphates and is recognized for its potential as an insecticide and acaricide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another efficient method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its effects on enzyme activity, particularly acetylcholinesterase inhibition.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a chemotherapeutic agent.
Industry: Employed as an insecticide and acaricide in agricultural practices
Wirkmechanismus
The primary mechanism of action of O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism . This mechanism is similar to other organophosphates, which also target acetylcholinesterase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Parathion: O,O-diethyl O-(4-nitrophenyl) phosphorothioate, a widely known organophosphate insecticide.
Malathion: O,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate, another organophosphate used as an insecticide.
Chlorpyrifos: O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, commonly used in agriculture.
Uniqueness
O-(4-(1-((Acetyloxy)imino)ethyl)-3-methylphenyl) O,O-diethyl phosphorothioate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetyloxyimino group differentiates it from other organophosphates, potentially offering unique advantages in terms of selectivity and potency .
Eigenschaften
CAS-Nummer |
22936-44-3 |
|---|---|
Molekularformel |
C15H22NO5PS |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[(Z)-1-(4-diethoxyphosphinothioyloxy-2-methylphenyl)ethylideneamino] acetate |
InChI |
InChI=1S/C15H22NO5PS/c1-6-18-22(23,19-7-2)21-14-8-9-15(11(3)10-14)12(4)16-20-13(5)17/h8-10H,6-7H2,1-5H3/b16-12- |
InChI-Schlüssel |
YODNKNIGHBPBRE-VBKFSLOCSA-N |
Isomerische SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)/C(=N\OC(=O)C)/C)C |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC(=C(C=C1)C(=NOC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


